REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5](O)=[O:6].C1CC[CH:15]([N:18]=[C:19]=NC2CCCCC2)CC1.C1C=CC2N(O)N=NC=2C=1.CNC>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([N:18]([CH3:19])[CH3:15])=[O:6]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (70%–90% EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)N(C)C)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |